2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-
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Overview
Description
2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- is a chemical compound with the molecular formula C11H8N2O6.
Preparation Methods
The synthesis of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- typically involves the reaction of 2-nitrobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to yield 2-nitrobenzoic acid and N-hydroxysuccinimide.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- has several scientific research applications:
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- involves the formation of reactive intermediates that can interact with various molecular targets. For example, the nitro group can be reduced to form an amino group, which can then participate in further chemical reactions. The ester bond can be hydrolyzed to release 2-nitrobenzoic acid and N-hydroxysuccinimide, which can then interact with other molecules .
Comparison with Similar Compounds
2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- can be compared with other similar compounds such as:
2,5-Pyrrolidinedione, 1-methyl-: This compound has a similar pyrrolidinedione core but with a methyl group instead of the 2-nitrobenzoyl group.
2,5-Pyrrolidinedione, 1-ethyl-: Another similar compound with an ethyl group instead of the 2-nitrobenzoyl group.
1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione: This compound is structurally similar but may have different reactivity and applications.
The uniqueness of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
66134-66-5 |
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Molecular Formula |
C11H8N2O6 |
Molecular Weight |
264.19 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-nitrobenzoate |
InChI |
InChI=1S/C11H8N2O6/c14-9-5-6-10(15)12(9)19-11(16)7-3-1-2-4-8(7)13(17)18/h1-4H,5-6H2 |
InChI Key |
GYURFDYXQCUACT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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